Cimetidine Amide Dihydrochloride

Vue d'ensemble

Description

Cimetidine Amide Dihydrochloride is a chemical compound with the molecular formula C10H18N6OS · 2HCl and a molecular weight of 343.28 g/mol . It is an impurity of Cimetidine, a well-known histamine H2 receptor antagonist used to treat conditions like peptic ulcers and gastroesophageal reflux disease .

Mécanisme D'action

Target of Action

Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, primarily targets the histamine H2 receptors . These receptors are located on the basolateral membrane of the gastric parietal cells . The role of these receptors is to regulate gastric acid secretion, which is crucial for digestion .

Mode of Action

Guanylurea cimetidine acts as a competitive antagonist to the histamine H2 receptors . It binds to these receptors, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, leading to a reduction in gastric volume and acidity .

Biochemical Pathways

The action of Guanylurea cimetidine affects the biochemical pathway of gastric acid secretion . By inhibiting the histamine H2 receptors, it reduces the production of gastric acid, pepsin, and gastrins . Furthermore, it has been found that Guanylurea cimetidine can be transformed into guanidine through a metabolic pathway involving the conversion of guanylurea to guanidine, then to carboxyguanidine, to allophanate, and finally to ammonia and carbon dioxide .

Pharmacokinetics

The pharmacokinetics of Guanylurea cimetidine involves several stages. After administration, the plasma concentration profile follows multicompartmental characteristics . The total systemic clearance is high, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, two plasma concentration peaks are frequently observed, probably due to discontinuous absorption in the intestine . The absolute bioavailability in healthy subjects is about 60% .

Result of Action

The primary result of Guanylurea cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . Consequently, it helps manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion .

Action Environment

The action of Guanylurea cimetidine can be influenced by environmental factors. For instance, it has been found in surface water and sediment, suggesting that wastewater treatment plants and potentially septic system leaks are the most likely sources of the compounds in the environment . Moreover, certain bacterial transport proteins have been shown to export metformin metabolites such as guanylurea . This suggests that the environment can play a significant role in the action, efficacy, and stability of Guanylurea cimetidine.

Analyse Biochimique

Biochemical Properties

Guanylurea cimetidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with guanylurea hydrolase, an enzyme that catalyzes the hydrolysis of guanylurea to ammonia and guanidine . This interaction is crucial for the metabolism of guanylurea cimetidine, facilitating its breakdown and subsequent utilization in various metabolic pathways. Additionally, guanylurea cimetidine has been shown to interact with other biomolecules, including transport proteins that aid in its cellular uptake and distribution .

Cellular Effects

The effects of guanylurea cimetidine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in nitrogen metabolism. Guanylurea cimetidine can modulate gene expression by affecting the transcriptional activity of genes involved in nitrogen assimilation and metabolism . Furthermore, it impacts cellular metabolism by altering the levels of key metabolites, thereby influencing overall cellular function and homeostasis .

Molecular Mechanism

At the molecular level, guanylurea cimetidine exerts its effects through specific binding interactions with biomolecules. It binds to guanylurea hydrolase, facilitating the hydrolysis of guanylurea into ammonia and guanidine . This enzymatic reaction is critical for the compound’s metabolic processing. Additionally, guanylurea cimetidine can inhibit or activate other enzymes involved in nitrogen metabolism, thereby modulating metabolic flux and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanylurea cimetidine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that guanylurea cimetidine can have sustained effects on cellular function, particularly in terms of nitrogen metabolism and gene expression

Dosage Effects in Animal Models

The effects of guanylurea cimetidine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance nitrogen metabolism and improve overall metabolic efficiency . At higher doses, guanylurea cimetidine can exhibit toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . These dosage-dependent effects are essential for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

Guanylurea cimetidine is involved in several metabolic pathways, primarily those related to nitrogen metabolism. The compound is metabolized by guanylurea hydrolase, which converts it into ammonia and guanidine These metabolites are further processed through various enzymatic reactions, ultimately contributing to the nitrogen cycle within the cell

Transport and Distribution

The transport and distribution of guanylurea cimetidine within cells and tissues are facilitated by specific transport proteins. These proteins aid in the cellular uptake of the compound and its subsequent distribution to various cellular compartments . The efficient transport of guanylurea cimetidine is crucial for its metabolic processing and overall cellular function. Additionally, the compound’s distribution within tissues can influence its pharmacological effects and potential therapeutic applications .

Subcellular Localization

Guanylurea cimetidine exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in nitrogen metabolism . Additionally, guanylurea cimetidine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cimetidine Amide Dihydrochloride involves the reaction of Cimetidine with hydrochloric acid to form the dihydrochloride salt. The general method employed for the preparation of bases is the fusion method, where the drug is incorporated by trituration .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Cimetidine Amide Dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: It can undergo substitution reactions, particularly at the amide and imidazole groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, reduced amides, and substituted imidazole derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

Cimetidine Amide Dihydrochloride has a broad range of applications across various scientific fields:

1. Chemistry:

- Model Compound: It serves as a model compound for studying guanylurea moieties in chemical reactions.

- Synthesis: The compound is used in the synthesis of other pharmaceuticals and chemical entities.

2. Biology:

- Biological Interactions: Research indicates that guanylurea derivatives can interact with specific biological targets, aiding in the study of cellular processes.

- Immunomodulation: this compound has shown potential in modulating immune responses, which is significant for therapeutic applications.

3. Medicine:

- Therapeutic Uses: The compound is explored for its potential therapeutic applications, including treatment for gastrointestinal disorders and as an antihistamine.

- Clinical Applications: It has been investigated for use in conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD) .

4. Industry:

- Industrial Processes: The compound's unique properties make it suitable for exploration in various industrial applications, including drug formulation and development.

Pharmacokinetics

This compound exhibits multicompartmental pharmacokinetics. Its absorption and distribution characteristics allow it to maintain effective plasma concentrations essential for therapeutic efficacy. The renal clearance plays a significant role in determining its systemic clearance .

The compound demonstrates several biological activities:

- Antihistaminic Effects: It effectively reduces gastric acid secretion by blocking histamine action on parietal cells, crucial for managing conditions like peptic ulcers and GERD .

- Immunomodulatory Effects: Studies have shown that cimetidine can reduce the activity of regulatory T cells, which may be beneficial in dermatological applications such as wart treatment .

- Hepatic Cytochrome P450 Interactions: this compound inhibits various isoenzymes of the hepatic cytochrome P450 system, affecting the metabolism of co-administered drugs .

Case Studies

Several case studies highlight the clinical implications and safety profiles associated with this compound:

- Case Study on Drug-Induced Hemolytic Anemia: A study reported a patient who developed drug-induced immune hemolytic anemia after oral administration of cimetidine. This case underscored the importance of monitoring antibody production related to cimetidine use .

- Dermatological Applications: In pediatric heart transplant recipients, cimetidine was effective in treating multiple warts with minimal toxicity, suggesting its immunomodulatory effects are clinically relevant .

Data Summary Table

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Chemistry | Model compound for guanylurea studies | Enhances understanding of chemical behavior |

| Biology | Interaction with biological targets | Useful in cellular process studies |

| Medicine | Treatment for peptic ulcers and GERD | Effective in reducing gastric acid secretion |

| Industry | Synthesis of pharmaceuticals | Potential for innovative drug formulations |

| Clinical Applications | Immunomodulatory effects in dermatology | Effective in treating warts with minimal side effects |

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Cimetidine Amide Dihydrochloride include:

Cimetidine: The parent compound, used as a histamine H2 receptor antagonist.

Cimetidine Sulfoxide: An oxidized derivative of Cimetidine.

N-Cyano-N’,N’'-dimethylguanidine: A related compound used in similar pharmaceutical applications.

Uniqueness

This compound is unique due to its specific structure and properties as an impurity of Cimetidine. Its presence and quantification are crucial for ensuring the safety and efficacy of Cimetidine-based pharmaceutical products .

Activité Biologique

Cimetidine Amide Dihydrochloride is a derivative of cimetidine, a well-known histamine H2 receptor antagonist used primarily for treating peptic ulcers and gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with various biological targets, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈Cl₂N₄S

- Molecular Weight : Approximately 343.3 g/mol

- Appearance : White solid

- Melting Point : 170-172°C

This compound functions primarily as a competitive antagonist at the histamine H2 receptors located on gastric parietal cells. By blocking these receptors, it inhibits gastric acid secretion, which is crucial in managing conditions related to excessive stomach acid production. The compound also interacts with various cytochrome P450 enzymes, notably CYP 1A2, CYP 2C9, and CYP 3A4, which can lead to significant drug-drug interactions that affect the metabolism of co-administered drugs.

Antacid Properties

This compound demonstrates significant efficacy in reducing gastric acid secretion. This action is essential for treating peptic ulcers and other acid-related disorders. Clinical data suggest that compounds like cimetidine can heal ulcers within weeks when administered properly .

Immunological Effects

Research indicates that cimetidine may enhance immune function by diminishing the activity of suppressor T lymphocytes. This effect could potentially lead to improved responses in patients with certain cancers when used in conjunction with other therapies such as interferon or coumarin . Preliminary studies have shown modest tumor response rates in cancer patients treated with cimetidine, suggesting its role as an immune potentiator .

Renal Implications

This compound has been shown to inhibit the human multidrug and toxin extrusion protein 1 (hMATE1), which is associated with renal function. This inhibition raises concerns regarding nephrotoxicity, particularly when used alongside other medications that may also affect renal clearance .

Interaction with Cytochrome P450 Enzymes

The compound's interaction with cytochrome P450 enzymes is notable. Cimetidine is known to inhibit multiple isoenzymes within this family, which can alter the pharmacokinetics of various drugs. The following table summarizes key interactions:

| Enzyme | Effect of Cimetidine | Clinical Implications |

|---|---|---|

| CYP 1A2 | Inhibition | Increased levels of drugs metabolized by this enzyme |

| CYP 2C9 | Inhibition | Altered effects of anticoagulants like warfarin |

| CYP 3A4 | Inhibition | Potentially increased toxicity of co-administered medications |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Gastrointestinal Studies : Clinical trials have demonstrated that cimetidine effectively reduces gastric acid secretion and promotes ulcer healing within three weeks .

- Cancer Treatment Studies : A study involving tumor-bearing animals indicated that cimetidine could enhance immune responses and show antineoplastic effects when combined with other agents .

- Renal Function Studies : Research highlighted the compound's inhibition of hMATE1, suggesting potential renal impairment risks that necessitate careful monitoring during treatment .

Propriétés

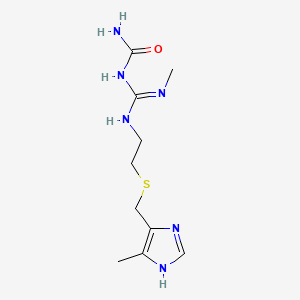

IUPAC Name |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6OS/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWANUFLANSTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998346 | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77076-18-7 | |

| Record name | Guanylurea cimetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077076187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.